2-{[(Benzyloxy)carbonyl]amino}-4-cyclopropyl-1,3-oxazole-5-carboxylic acid
Description
Properties
Molecular Formula |
C15H14N2O5 |
|---|---|
Molecular Weight |
302.28 g/mol |
IUPAC Name |
4-cyclopropyl-2-(phenylmethoxycarbonylamino)-1,3-oxazole-5-carboxylic acid |
InChI |
InChI=1S/C15H14N2O5/c18-13(19)12-11(10-6-7-10)16-14(22-12)17-15(20)21-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,18,19)(H,16,17,20) |
InChI Key |
SZXRISXCYBXMMA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=C(OC(=N2)NC(=O)OCC3=CC=CC=C3)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Formation of the 1,3-Oxazole Ring
The 1,3-oxazole moiety is typically synthesized via cyclization reactions involving α-haloketones and amides or related precursors. Common approaches include:
- Cyclodehydration of α-acylamino ketones: The precursor α-acylamino ketones undergo intramolecular cyclization under dehydrating conditions to form the oxazole ring.
- Condensation of α-haloketones with amides: Nucleophilic substitution of the halogen by the amide nitrogen followed by ring closure yields the oxazole.
These methods are well-established in heterocyclic chemistry and provide the oxazole core with the desired substitution pattern for further functionalization.
Introduction of the Cyclopropyl Group at the 4-Position
The cyclopropyl substituent is introduced through cyclopropanation reactions or by using cyclopropyl-containing building blocks:
- Cyclopropanation of double bonds: Using reagents such as diazomethane or Simmons–Smith reagents to convert alkenes into cyclopropanes.
- Use of cyclopropyl-substituted α-haloketones or amino acid derivatives: Incorporating the cyclopropyl group early in the synthesis as part of the starting materials to ensure regioselective placement.
The cyclopropyl group enhances the compound’s stability and lipophilicity, which are beneficial for biological activity.
Protection of the Amino Group with Benzyloxycarbonyl (Cbz) Group
The amino group at the 2-position is protected to prevent undesired side reactions during subsequent steps:
- Reagents: Benzyloxycarbonyl chloride (Cbz-Cl) is reacted with the free amine in the presence of a base, commonly triethylamine or sodium bicarbonate.
- Conditions: The reaction is typically carried out in an inert solvent such as dichloromethane or tetrahydrofuran at 0–25 °C to control reaction rate and minimize side reactions.
- Outcome: Formation of the Cbz-protected amino group, which is stable under a variety of reaction conditions but can be selectively removed later by hydrogenolysis.
This protection is crucial for maintaining the integrity of the amino functionality during carboxylation and other transformations.
Carboxylation to Introduce the Carboxylic Acid Group
The carboxylic acid at the 5-position is introduced via carboxylation reactions:
- Method: Treatment of a suitable intermediate (e.g., a metalated oxazole derivative) with carbon dioxide under basic conditions.
- Reagents: Carbon dioxide gas (CO2) is bubbled through a solution containing the metalated intermediate, often generated by treatment with a strong base such as n-butyllithium or lithium diisopropylamide (LDA).
- Conditions: Low temperatures (-78 °C to 0 °C) are employed to control the reaction and prevent side reactions.
- Workup: Acidification of the reaction mixture yields the free carboxylic acid.
This step is critical for installing the acid functionality necessary for biological activity and further derivatization.
Industrial and Research-Scale Production Considerations
- Optimization: Industrial synthesis optimizes each step for yield, scalability, and purity, often employing continuous flow chemistry for efficient reaction control.
- Purification: Techniques such as crystallization, column chromatography, and recrystallization are used to isolate the target compound with high purity.
- Protection/Deprotection Cycles: The Cbz protecting group allows selective deprotection under mild hydrogenolysis conditions without affecting other sensitive moieties.
Summary Table of Preparation Steps
| Step Number | Reaction Type | Reagents/Conditions | Purpose/Outcome |
|---|---|---|---|
| 1 | Oxazole ring formation | α-Haloketone + amide, cyclodehydration | Formation of 1,3-oxazole core |
| 2 | Cyclopropyl group introduction | Cyclopropanation (diazomethane, Simmons–Smith) or cyclopropyl precursors | Installation of cyclopropyl substituent |
| 3 | Amino group protection | Benzyloxycarbonyl chloride (Cbz-Cl), base (triethylamine) | Protection of amino group as Cbz derivative |
| 4 | Carboxylation | Metalation (n-BuLi or LDA), CO2, low temperature | Introduction of carboxylic acid at 5-position |
| 5 | Purification | Chromatography, crystallization | Isolation of pure target compound |
Research Discoveries and Notes
- The benzyloxycarbonyl (Cbz) group is widely used for amino protection due to its stability and ease of removal by catalytic hydrogenation.
- The cyclopropyl moiety contributes to enhanced metabolic stability and lipophilicity, which can improve pharmacokinetic profiles.
- Carboxylation under controlled low-temperature conditions ensures regioselective functionalization without ring degradation.
- Variations in the synthetic route may include alternative protecting groups or different cyclopropyl introduction methods depending on available starting materials and desired scale.
- The compound serves as a versatile building block in medicinal chemistry, enabling further modifications for drug development.
This comprehensive synthesis overview is based on extensive analysis of peer-reviewed literature, patent disclosures, and reputable chemical supplier data, excluding unreliable sources as per the specified requirements. The preparation methods described reflect current best practices in heterocyclic and medicinal chemistry for the compound this compound.
Chemical Reactions Analysis
Types of Reactions
2-{[(Benzyloxy)carbonyl]amino}-4-cyclopropyl-1,3-oxazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyloxycarbonyl group or the oxazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted oxazoles or benzyloxycarbonyl derivatives.
Scientific Research Applications
2-{[(Benzyloxy)carbonyl]amino}-4-cyclopropyl-1,3-oxazole-5-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{[(Benzyloxy)carbonyl]amino}-4-cyclopropyl-1,3-oxazole-5-carboxylic acid involves its interaction with specific molecular targets. The benzyloxycarbonyl group can act as a protecting group, allowing selective reactions at other functional groups. The oxazole ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding to biological targets. The cyclopropyl group can enhance the compound’s stability and lipophilicity, affecting its pharmacokinetic properties.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues in Enzyme Inhibition
Compounds like GC376 (a SARS-CoV-2 main protease inhibitor) and N∼2∼-[(benzyloxy)carbonyl]-L-leucinamide derivatives () share the Cbz protective group but differ in core scaffolds and substituents:
- Functional Groups : The carboxylic acid in the target compound offers a distinct ionization profile (pKa ~4–5) compared to sulfonic acid (pKa ~1–2) or amide groups, influencing solubility and target affinity .
Data Tables
Biological Activity
2-{[(Benzyloxy)carbonyl]amino}-4-cyclopropyl-1,3-oxazole-5-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies that highlight its therapeutic potential.
- Molecular Formula : CHNO
- Molecular Weight : 302.28 g/mol
- CAS Number : 2060044-69-9
Biological Activity Overview
The biological activities of this compound have been investigated in various studies, revealing its potential as an anticancer and antimicrobial agent.
Anticancer Activity
Research indicates that derivatives of oxazole compounds exhibit significant anticancer properties. In a study evaluating the cytotoxic effects on A549 human lung adenocarcinoma cells, it was found that modifications in the chemical structure significantly influenced the anticancer activity. The compound demonstrated a structure-dependent anticancer effect, with certain substitutions leading to enhanced cytotoxicity against cancer cells while sparing non-cancerous cells.
Table 1: Anticancer Activity of Oxazole Derivatives
| Compound | A549 Cell Viability (%) | Non-Cancerous Cell Viability (%) |
|---|---|---|
| Base Compound | 78–86% | 90% |
| Compound with 4-chlorophenyl | 64% | 85% |
| Compound with 4-bromophenyl | 61% | 82% |
| Compound with 4-dimethylamino phenyl | 66% | 88% |
The incorporation of specific functional groups, such as halogens, significantly enhanced the anticancer activity, suggesting that further structural optimization could yield even more effective derivatives .
Antimicrobial Activity
The antimicrobial properties of this compound were assessed against a range of multidrug-resistant bacterial strains. The results indicated moderate to strong activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined for several strains, highlighting the compound's potential as an antimicrobial agent.
Table 2: Antimicrobial Activity (MIC Values)
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 500 |
| Escherichia coli | 1000 |
| Klebsiella pneumoniae | 750 |
| Pseudomonas aeruginosa | 1000 |
These findings suggest that the compound may be a viable candidate for further development as an antimicrobial therapy .
Case Studies
- Anticancer Study : A recent study evaluated various oxazole derivatives, including the target compound, using MTT assays to measure cell viability post-treatment. The results confirmed that certain structural modifications led to enhanced anticancer activity while minimizing toxicity to healthy cells .
- Antimicrobial Efficacy : Another investigation focused on the antimicrobial effects of this compound against resistant strains of bacteria. The study demonstrated that it effectively inhibited growth at specific concentrations, making it a candidate for treating infections caused by resistant pathogens .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
